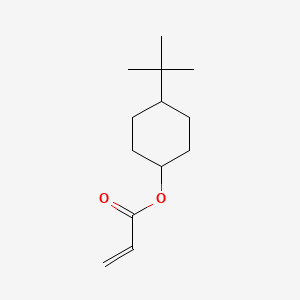

![molecular formula C10H12N2 B1361389 2-イソプロピル-1H-ベンゾ[d]イミダゾール CAS No. 5851-43-4](/img/structure/B1361389.png)

2-イソプロピル-1H-ベンゾ[d]イミダゾール

概要

説明

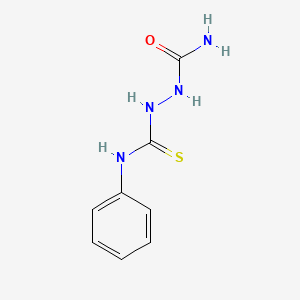

2-Isopropyl-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 160.22 . It is used for research and development purposes .

Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions, including those leading to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

2-Isopropyl-1H-benzo[d]imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has an IUPAC name of 2-propan-2-yl-1H-benzimidazole .科学的研究の応用

医薬品:抗菌剤

2-イソプロピル-1H-ベンゾ[d]イミダゾール誘導体は、抗菌特性について研究されてきました。 これらの化合物は、さまざまな細菌および真菌病原体に対して有効であることが判明しています 。この化合物は、微生物細胞機能を阻害する能力があるため、抗生物質耐性が高まっている時代に、新しい抗菌薬の開発のための潜在的な候補となっています。

農業:植物成長調節剤

農業においては、2-イソプロピル-1H-ベンゾ[d]イミダゾールを含むイミダゾール誘導体が、選択的な植物成長調節剤として研究されています 。これらの化合物は、植物ホルモン活性を調節することで、成長と発達を制御することができ、作物の収量増加と害虫抵抗性の向上につながる可能性があります。

材料科学:機能性分子

イミダゾール誘導体の合成は、材料科学において、新規ポリマーやコーティングの開発など、さまざまな用途で使用される機能性分子を創出するために不可欠です 。これらの材料は、耐久性、耐薬品性、物理的特性の向上など、優れた特性を持つ可能性があります。

環境科学:吸着材料

イミダゾール誘導体は、環境科学において、吸着材料としての用途について研究されています。 これらの化合物は、ナノハイブリッドに組み込まれて、水から汚染物質を効率的に除去することができ、水浄化技術において貴重な存在となっています .

生化学:生物活性研究

生化学において、2-イソプロピル-1H-ベンゾ[d]イミダゾールの研究は、その生物活性を理解するために重要です。 この化合物は、多くの生物活性化合物のコア構造として機能し、酵素阻害、受容体結合、その他の生化学的プロセスについての洞察を提供します .

薬理学:医薬品合成

薬理学的に、2-イソプロピル-1H-ベンゾ[d]イミダゾールは、医薬品開発における重要な合成中間体です。 その誘導体は、抗腫瘍剤、抗糖尿病剤、抗炎症剤など、さまざまな治療可能性を持つ幅広い医薬品の合成に使用されています .

Safety and Hazards

将来の方向性

Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, 2-isopropyl-1H-benzo[d]imidazole, as a derivative of imidazole, may also hold potential for future research and drug development.

作用機序

Target of Action

2-Isopropyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives can block signal reception at certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16022 .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .

生化学分析

Biochemical Properties

2-Isopropyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways . For example, it can bind to the active sites of enzymes, altering their activity and leading to changes in biochemical processes. Additionally, 2-isopropyl-1H-benzo[d]imidazole can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of 2-isopropyl-1H-benzo[d]imidazole on cells are diverse and depend on the type of cell and the concentration of the compound. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, 2-isopropyl-1H-benzo[d]imidazole can affect the expression of genes involved in cell growth and differentiation, potentially leading to altered cell function. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 2-isopropyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, 2-isopropyl-1H-benzo[d]imidazole can inhibit enzyme activity by binding to the enzyme’s active site, preventing the substrate from accessing the site and thus blocking the enzyme’s function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-isopropyl-1H-benzo[d]imidazole can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors, such as light and temperature . The long-term effects of 2-isopropyl-1H-benzo[d]imidazole on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular processes .

Metabolic Pathways

2-Isopropyl-1H-benzo[d]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, it can inhibit enzymes involved in the synthesis and breakdown of specific biomolecules, thereby influencing the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 2-isopropyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 2-isopropyl-1H-benzo[d]imidazole can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 2-isopropyl-1H-benzo[d]imidazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For example, 2-isopropyl-1H-benzo[d]imidazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

特性

IUPAC Name |

2-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITUGMAIQCZEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207229 | |

| Record name | Benzimidazole, 2-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-43-4 | |

| Record name | 2-Isopropylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5851-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)

![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)